YKL-01-116 ​

CDK7 Kinase Inhibition Biochemical Assay

Selective covalent CDK7 inhibitor that avoids CDK12/13 off-targets for cleaner transcriptional studies. Potent CHK2 inhibition (IC50=7.4nM) enables dual-target applications. Ideal for p53 synthetic lethality assays with 5-FU/nutlin-3. Sustained target engagement post-washout. Supplied with full analytical data.

Molecular Formula C34H38N8O3
Molecular Weight 606.73
CAS No. 1957202-71-9
Cat. No. B611889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYKL-01-116 ​
CAS1957202-71-9
SynonymsYKL-01-116;  YKL01116;  YKL 01 116; 
Molecular FormulaC34H38N8O3
Molecular Weight606.73
Structural Identifiers
SMILESCC1(C)N(C(N[C@H](CN(C)C)C2=CC=CC=C2)=O)CC3=C1NN=C3NC4=CC(NC(C5=CC=C(NC(C=C)=O)C=C5)=O)=CC=C4
InChIInChI=1S/C34H38N8O3/c1-6-29(43)35-24-17-15-23(16-18-24)32(44)37-26-14-10-13-25(19-26)36-31-27-20-42(34(2,3)30(27)39-40-31)33(45)38-28(21-41(4)5)22-11-8-7-9-12-22/h6-19,28H,1,20-21H2,2-5H3,(H,35,43)(H,37,44)(H,38,45)(H2,36,39,40)/t28-/m1/s1
InChIKeyVBYGXNURPHQSPG-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YKL-01-116 (1957202-71-9) Baseline: A First-Generation Covalent CDK7 Inhibitor for Oncology Research


YKL-01-116 (CAS 1957202-71-9) is a first-generation, selective, and covalent inhibitor of cyclin-dependent kinase 7 (CDK7), a serine/threonine kinase that regulates both cell cycle progression and mRNA transcription [1]. Developed as a chemical probe, YKL-01-116 serves as a critical tool for elucidating CDK7's dual roles in cellular processes [2]. Its covalent binding mechanism via an acrylamide warhead provides irreversible target engagement, distinguishing it from reversible ATP-competitive CDK7 inhibitors. The compound has gained significant attention in oncology research due to its ability to target CDK7-driven transcriptional dependencies in various cancer models [3].

Why YKL-01-116 (1957202-71-9) Cannot Be Substituted with Other CDK7 Inhibitors


While multiple CDK7 inhibitors exist, including THZ1, YKL-5-124, and samuraciclib, simple substitution among these agents is scientifically unsound due to fundamental differences in selectivity profiles, off-target liabilities, and functional outcomes. THZ1, despite its potent CDK7 inhibition (IC50 = 3.2 nM), exhibits substantial off-target activity against CDK12 and CDK13, which confounds the interpretation of CDK7-specific biological effects [1]. YKL-5-124, a later-generation inhibitor, offers improved CDK7 selectivity but demonstrates a distinct cellular phenotype (G1/S arrest) and does not recapitulate the transcriptional signature of THZ1 [2]. YKL-01-116 occupies a unique position: it provides enhanced selectivity over THZ1 by avoiding CDK9, CDK12, and CDK13 inhibition, yet retains a functional profile that, when combined with p53 activators, produces synthetic lethality not observed with more selective agents alone [3]. Importantly, YKL-01-116 carries its own off-target signature—notably potent CHK2 inhibition (IC50 = 7.4 nM)—which must be accounted for in experimental design and cannot be extrapolated from other CDK7 inhibitors [4].

YKL-01-116 (1957202-71-9) Quantitative Differentiation Evidence Guide


Biochemical Potency Against CDK7: YKL-01-116 Exhibits Low Nanomolar IC50 Comparable to Clinical-Stage Inhibitors

YKL-01-116 demonstrates potent inhibition of CDK7 with an IC50 of 7.6 nM in a biochemical radioactivity assay [1]. This potency positions YKL-01-116 in the same low nanomolar range as clinical-stage CDK7 inhibitors, though it is approximately 2.4-fold less potent than THZ1 (IC50 = 3.2 nM) in comparable biochemical assays [2]. However, YKL-01-116 was reported to be more potent than THZ1 toward both CDK7WT and the analog-sensitive mutant CDK7as in cellular target engagement studies, indicating that biochemical IC50 values alone do not fully predict cellular activity [3].

CDK7 Kinase Inhibition Biochemical Assay

Selectivity Profile: YKL-01-116 Avoids CDK12/13 Inhibition That Confounds THZ1 Studies

YKL-01-116 does not target CDK9, CDK12, or CDK13 at concentrations up to 1 µM in cellular target engagement assays [1]. In contrast, THZ1 inhibits CDK12 with an IC50 of approximately 250 nM and CDK13 at similar concentrations, which contributes to its polypharmacology and obscures CDK7-specific contributions to transcriptional phenotypes [2]. KiNativ kinome profiling in Jurkat cells at 1 µM confirmed YKL-01-116's selectivity within the CDK family, with CDK9 IC50 > 1 µM and CDK2 IC50 = 1.1 µM [3].

Kinase Selectivity Off-Target Profiling CDK Family

Functional Synergy with p53 Activators: YKL-01-116 + 5-FU/Nutlin-3 Produces Synthetic Lethality

YKL-01-116 synergizes with 5-fluorouracil (5-FU) or nutlin-3 to kill HCT116 colon cancer cells, with combination treatment producing dose-dependent increases in PARP cleavage that are not observed with YKL-01-116 alone . Bliss independence analysis confirmed strong positive synergy scores for both combinations [1]. This synthetic lethal interaction requires wild-type p53 function and is not recapitulated by YKL-5-124 alone, which causes G1/S arrest but minimal apoptosis as a single agent [2]. Non-transformed colon epithelial cells are resistant to these combinations, indicating a potential therapeutic window [3].

Synthetic Lethality Combination Therapy p53

Critical Off-Target Liability: YKL-01-116 Potently Inhibits CHK2, Distinguishing It from YKL-5-124

KiNativ kinome profiling at 1 µM revealed that YKL-01-116 potently inhibits CHK2 (checkpoint kinase 2) with an IC50 of 7.4 nM, which is equipotent to its activity against CDK7 [1]. Additional off-targets include FGR (IC50 = 5.1 nM), PRKCQ (IC50 = 4.9 nM), SRC (IC50 = 3.9 nM), and HIP4K (IC50 = 178 nM) [2]. The Chemical Probes Portal notes that 'potential off-target inhibition of CHK2 may confound interpretation of results' [3]. In contrast, YKL-5-124 exhibits >100-fold selectivity for CDK7 over CDK9 and CDK2, with no reported CHK2 inhibition [4].

CHK2 Off-Target Kinase Profiling

Covalent Binding Mechanism: YKL-01-116 Irreversibly Engages CDK7 via Acrylamide Warhead

YKL-01-116 is a covalent/irreversible inhibitor of CDK7 that forms a stable adduct with the target kinase . Unlike reversible ATP-competitive inhibitors such as LDC4297 or samuraciclib, YKL-01-116's covalent mechanism provides prolonged target engagement that persists after compound washout [1]. This property is shared with THZ1 and YKL-5-124 but is absent in non-covalent CDK7 inhibitors. The covalent binding is mediated by an acrylamide warhead that reacts with a cysteine residue in CDK7, providing an additional layer of selectivity beyond simple ATP-site occupancy [2].

Covalent Inhibitor Irreversible Binding Target Engagement

YKL-01-116 (1957202-71-9) Optimal Research and Industrial Application Scenarios


Investigating CDK7-Specific Transcriptional Effects Without CDK12/13 Confounding

For researchers studying CDK7's specific role in transcriptional regulation—particularly in models where CDK12/13 inhibition would obscure interpretation—YKL-01-116 is the preferred covalent inhibitor. Unlike THZ1, which potently inhibits CDK12/13 and causes global transcriptional shutdown at high doses [1], YKL-01-116 avoids these off-targets, enabling cleaner attribution of transcriptional phenotypes to CDK7 inhibition. This application is supported by evidence that YKL-01-116 does not target CDK9, CDK12, or CDK13 in cellular assays [2].

Synthetic Lethality Studies in p53-Wild-Type Cancer Models

YKL-01-116 enables investigation of p53-dependent synthetic lethality when combined with 5-FU or nutlin-3. The compound alone elicits minimal apoptosis, but combination treatment produces robust, dose-dependent PARP cleavage and positive Bliss synergy scores in HCT116 colon cancer cells [3]. This scenario is particularly relevant for identifying therapeutic vulnerabilities in p53-wild-type tumors and cannot be replicated with YKL-5-124, which causes G1/S arrest but not apoptosis as a single agent [4].

Chemical Biology Studies Requiring Covalent Target Engagement and Washout Resistance

For experiments requiring sustained CDK7 inhibition after compound removal—such as pulse-chase analyses, washout recovery studies, or in vivo pharmacodynamic assessments—YKL-01-116's covalent mechanism provides prolonged target engagement . This property distinguishes it from reversible ATP-competitive inhibitors like LDC4297 or samuraciclib, which lose activity upon washout. Researchers should note that YKL-01-116's covalent binding is shared with THZ1 and YKL-5-124, but its unique selectivity profile (avoiding CDK12/13 while retaining CHK2 inhibition) makes it the appropriate choice for studies requiring this specific off-target signature [5].

Investigating CHK2-Dependent Biology as a Dual CDK7/CHK2 Inhibitor

YKL-01-116's potent inhibition of CHK2 (IC50 = 7.4 nM) [6] presents both a limitation and an opportunity. For studies where CHK2 inhibition could confound CDK7-specific conclusions, alternative inhibitors like YKL-5-124 are recommended. Conversely, for research exploring the therapeutic potential of dual CDK7/CHK2 inhibition—particularly in DNA damage response pathways—YKL-01-116 offers a unique tool that combines covalent CDK7 engagement with equipotent CHK2 inhibition. This application scenario requires rigorous controls and orthogonal validation but may reveal synergistic vulnerabilities not observable with cleaner probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for YKL-01-116 ​

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.